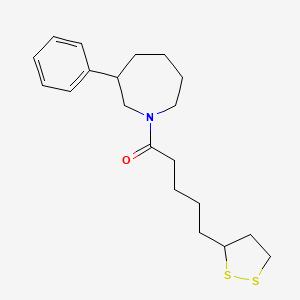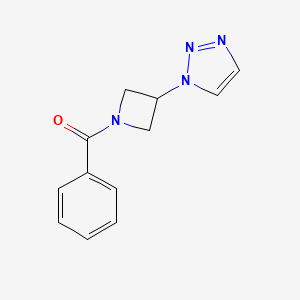![molecular formula C14H14ClN3O2S B6425325 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034576-44-6](/img/structure/B6425325.png)
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as CP-TPPC, is a compound that has been identified as a potential therapeutic agent. CP-TPPC is an aryloxy-substituted pyrrolidine that has a number of interesting features, including its ability to modulate the activity of several essential enzymes and receptors in the body. CP-TPPC has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in a number of areas. It has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders. In particular, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to modulate the activity of several essential enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the epidermal growth factor receptor (EGFR). In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells.
Mechanism of Action
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is believed to exert its therapeutic effects through a number of mechanisms. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
Biochemical and Physiological Effects
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high yield, low cost, and ease of synthesis. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of beneficial effects, including its ability to modulate the activity of several essential enzymes and receptors in the body, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, there are some limitations to using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments, such as its potential toxicity and the need for additional studies to fully understand its mechanism of action.
Future Directions
The potential future directions for 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide include further studies to better understand its mechanism of action, as well as its potential therapeutic applications in a variety of diseases and disorders. In addition, further studies could be conducted to optimize the synthesis method, as well as to identify potential side effects and toxicity. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used in combination with other drugs or therapies, as well as its potential to be used in the development of novel drug delivery systems. Finally, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used as a biomarker for various diseases and disorders.
Synthesis Methods
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been synthesized using a method known as the “Suzuki-Miyaura cross-coupling reaction”. This method involves the use of palladium-catalyzed coupling of aryl halides and organoboranes. In the case of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, the reaction involves the use of 3-chloropyridine-4-yl bromide and thiophen-2-ylboronic acid. The reaction proceeds in the presence of a catalytic amount of palladium acetate and a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and the product is obtained in high yields.
properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-8-16-5-3-12(11)20-10-4-6-18(9-10)14(19)17-13-2-1-7-21-13/h1-3,5,7-8,10H,4,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFFSLVIUYDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6425246.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole](/img/structure/B6425295.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)
![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)
![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)
![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)